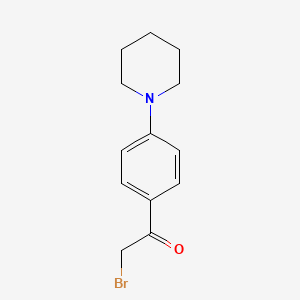

2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone

Descripción general

Descripción

2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone is a chemical compound with the molecular formula C13H16BrNO and a molecular weight of 282.18 g/mol . This compound is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a phenyl ring substituted with a piperidin-1-yl group. It is commonly used as an intermediate in organic synthesis and has significant applications in pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone typically involves the bromination of 1-(4-(piperidin-1-yl)phenyl)ethanone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform. The reaction conditions usually include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.

Major Products:

Substitution: Formation of substituted ethanone derivatives.

Reduction: Formation of 1-(4-(piperidin-1-yl)phenyl)ethanol.

Oxidation: Formation of 2-bromo-1-(4-(piperidin-1-yl)phenyl)acetic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds

2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to be modified into potential anti-inflammatory and anticancer agents. The piperidine ring enhances its interaction with biological targets, making it a valuable scaffold for drug development.

Case Study: Anti-inflammatory Agents

Research has demonstrated that derivatives of this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. A study reported that modifications to the piperidine ring resulted in compounds with enhanced anti-inflammatory activity compared to their precursors .

Material Science

Development of Novel Materials

The compound is utilized in the development of materials with specific electronic and optical properties. Its brominated structure contributes to the material's stability and performance in various applications.

Data Table: Material Properties Comparison

| Property | This compound | Similar Compounds |

|---|---|---|

| Boiling Point | Approximately 418.7 °C | Varies |

| Molar Mass | 344.00 g/mol | Varies |

| Stability | Stable under standard conditions | Varies |

| Optical Properties | Tunable via modifications | Varies |

Biological Studies

Biochemical Assays and Protein Interactions

In biological research, this compound is employed as a probe in biochemical assays to study enzyme activities and protein interactions. Its ability to inhibit specific enzymes makes it a useful tool for understanding biochemical pathways.

Case Study: Enzyme Inhibition

A study highlighted the compound's role in inhibiting liver alcohol dehydrogenase, an enzyme involved in alcohol metabolism. This inhibition leads to decreased ATP production and can affect cellular metabolism significantly .

Pharmacological Properties

The pharmacological activities associated with this compound include:

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone involves its interaction with biological targets through its functional groups. The bromine atom can participate in halogen bonding, while the piperidin-1-yl group can interact with receptors or enzymes. The compound may modulate the activity of specific molecular pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

1-(4-Bromo-phenyl)-2-piperidin-1-yl-ethanone: Similar structure but with the bromine atom on the phenyl ring instead of the ethanone group.

Uniqueness: 2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone is unique due to the specific positioning of the bromine atom and the piperidin-1-yl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Actividad Biológica

2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a piperidine ring, which are known to influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound contains:

- A bromine atom (Br) that can participate in halogen bonding.

- A piperidin-1-yl group that may interact with various receptors or enzymes.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. The bromine atom's presence enhances the compound's reactivity, allowing it to engage with various biological targets. The piperidine moiety is particularly significant in mediating interactions with neurotransmitter receptors, which may lead to effects on neurological functions and psychiatric disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Anticancer Activity : The compound has been investigated for its potential in inhibiting cancer cell growth. Studies have shown that it can affect key signaling pathways involved in cell proliferation and survival, making it a candidate for further development in oncology .

- Neurological Effects : Due to its structural similarity to known psychoactive compounds, this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This suggests potential applications in treating neurological and psychiatric conditions .

- Antimicrobial Properties : Preliminary studies have indicated that derivatives of this compound could possess antibacterial and antifungal activities, although specific data on this compound itself remains limited .

Case Studies

Several studies have highlighted the biological activity of similar compounds, providing insights into the potential effects of this compound:

Case Study 1: Anticancer Activity

A study evaluated the effects of piperidine derivatives on glioma cell lines, showing that certain modifications led to enhanced growth inhibition compared to standard treatments. The mechanism involved the inhibition of Na+/K(+)-ATPase activity, which is crucial for maintaining cellular homeostasis in cancer cells .

Case Study 2: Neurological Impact

Another investigation focused on compounds with similar structures affecting neurotransmitter receptors. These studies demonstrated that modifications in the piperidine ring could significantly alter receptor affinity and efficacy, suggesting that this compound might also exhibit similar properties .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine atom, Piperidine ring | Potential anticancer and neuroactive |

| 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-methanone | Thiazole instead of phenyl | Inhibits Na+/K(+)-ATPase; anticancer |

| 1-(4-Bromo-phenyl)-2-piperidin-1-ylethanone | Bromine on phenyl ring | Neuroactive; less studied |

Propiedades

IUPAC Name |

2-bromo-1-(4-piperidin-1-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c14-10-13(16)11-4-6-12(7-5-11)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGRTNRSRXPCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578962 | |

| Record name | 2-Bromo-1-[4-(piperidin-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210832-84-1 | |

| Record name | 2-Bromo-1-[4-(piperidin-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.